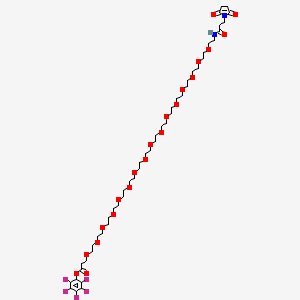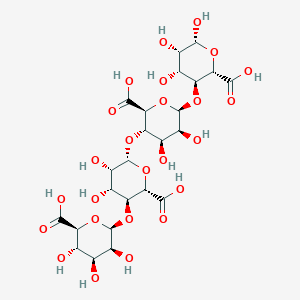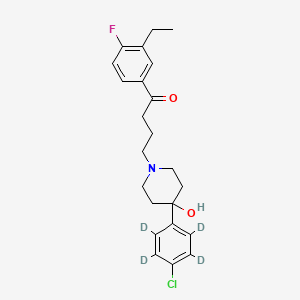
Trametinib-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trametinib-13C6 is a labeled version of Trametinib, a second-generation small molecule inhibitor of mitogen-activated protein kinase (MEK) kinase. Trametinib is an orally active inhibitor that selectively targets MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating various cellular activities, including cell proliferation, survival, differentiation, motility, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the key intermediates is 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride. This intermediate is synthesized through a series of reactions involving cyclopropanation, iodination, and amination .
Industrial Production Methods
The industrial production of Trametinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and purification techniques to isolate the final product. The key objective is to develop a safe, economical, efficient, scalable, and reproducible synthetic route .
Analyse Des Réactions Chimiques
Types of Reactions
Trametinib undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the Trametinib molecule.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride and iodine.
Major Products Formed
The major products formed from these reactions include various derivatives of Trametinib, which can be used for further research and development .
Applications De Recherche Scientifique
Trametinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Trametinib in various samples.
Biology: Employed in studies to understand the biological effects of MEK inhibition on cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of Trametinib in treating various cancers, including melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and in the optimization of synthetic routes for large-scale production .
Mécanisme D'action
Trametinib-13C6 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The molecular targets of Trametinib include the serine/threonine and tyrosine residues within the activation loop of MEK1 and MEK2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobimetinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Binimetinib: A MEK inhibitor used in combination with other targeted therapies for the treatment of specific cancers.
Dabrafenib: Often used in combination with Trametinib for enhanced therapeutic efficacy in BRAF-mutant cancers.
Uniqueness
Trametinib-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in research applications requiring precise quantification and tracking of the compound. Its high selectivity for MEK1 and MEK2, along with its ability to induce autophagy and apoptosis, distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C26H23FIN5O4 |
|---|---|
Poids moléculaire |
621.4 g/mol |
Nom IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |
Clé InChI |
LIRYPHYGHXZJBZ-YGELHQHLSA-N |
SMILES isomérique |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |
SMILES canonique |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)







![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)



